

# "thiomorpholine 1,1-dioxide chemical structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

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# Thiomorpholine 1,1-Dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Thiomorpholine 1,1-dioxide is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms, with the latter being in its highest oxidation state. This unique structural feature imparts a combination of stability and functionality that has made it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides an indepth overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and known biological activities of thiomorpholine 1,1-dioxide. Particular emphasis is placed on its role as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of inflammatory responses. While quantitative biological data for the parent compound is not widely available in the public domain, this guide presents data for some of its key derivatives to illustrate the therapeutic potential of this chemical family. Detailed experimental protocols for the synthesis of thiomorpholine 1,1-dioxide and its hydrochloride salt are provided, along with a representative scheme for its use as a synthetic building block.

#### **Chemical Structure and Nomenclature**



**Thiomorpholine 1,1-dioxide** is a heterocyclic compound with a six-membered ring containing one nitrogen atom, one sulfur atom, and four carbon atoms. The sulfur atom is doubly bonded to two oxygen atoms, forming a sulfone group.

#### Chemical Structure:

Caption: 2D Chemical Structure of Thiomorpholine 1,1-dioxide.

IUPAC Name: thiomorpholine 1,1-dioxide

#### Synonyms:

• 1,4-Thiazinane 1,1-dioxide[1]

• 1,1-Dioxothiomorpholine[2][3]

Molecular Formula: C<sub>4</sub>H<sub>9</sub>NO<sub>2</sub>S[1][2]

Molecular Weight: 135.18 g/mol [1][2]

**Physicochemical Properties** 

Property	Value	Reference(s)
Melting Point	68 - 71 °C	[2]
Boiling Point	155 °C at 1 mmHg	[2]
Appearance	White to almost white crystalline powder	[2]

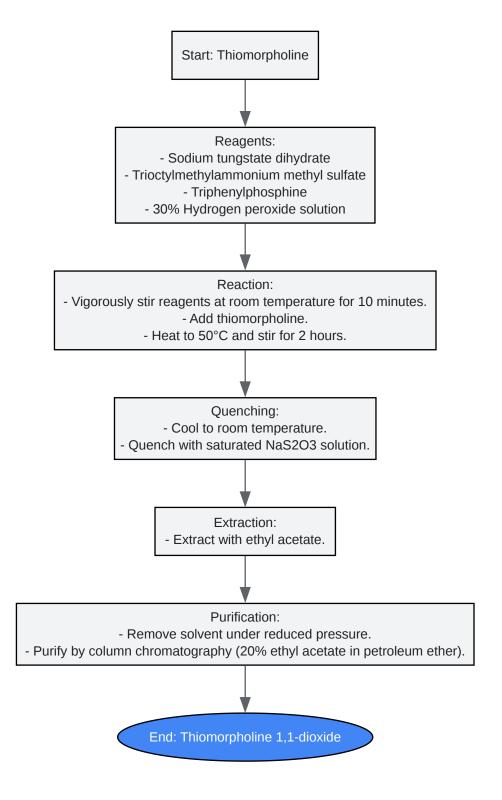
### Synthesis of Thiomorpholine 1,1-Dioxide

Several synthetic routes to **thiomorpholine 1,1-dioxide** have been reported. Below are detailed protocols for two common methods.

### **Experimental Protocol 1: Oxidation of Thiomorpholine**

This method involves the direct oxidation of thiomorpholine using a strong oxidizing agent such as hydrogen peroxide.





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Caption: Workflow for the synthesis of **thiomorpholine 1,1-dioxide** via oxidation.

Detailed Methodology: To a flask, add sodium tungstate dihydrate (0.0066 g, 0.02 mmol), trioctylmethylammonium methyl sulfate (0.0093 g, 0.02 mmol), triphenylphosphine (0.0032 g,



0.02 mmol), and 30% hydrogen peroxide solution (5.7 g, 50 mmol). Vigorously stir the mixture at room temperature for 10 minutes. Add thiomorpholine (0.21 g, 2.0 mmol) to the mixture. Heat the reaction mixture to 50°C and stir for 2 hours. After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate (NaS<sub>2</sub>O<sub>3</sub>). Extract the product with ethyl acetate. Remove the solvent under reduced pressure, and purify the residue by column chromatography using 20% ethyl acetate in petroleum ether to yield **thiomorpholine 1,1-dioxide**.

## **Experimental Protocol 2: Deprotection of a Carbamate Precursor**

This method involves the removal of a protecting group from a thiomorpholine-4-carboxylate precursor.

Detailed Methodology: Dissolve tert-butylthiomorpholine-4-carboxylate (5.8 g, 0.024 mol) in a mixture of dichloromethane (50 ml) and trifluoroacetic acid (70 ml). Stir the resulting mixture at 25°C for 5 hours, monitoring the reaction completion by TLC. Concentrate the mixture under reduced pressure. Add water (30 mL) to the residue and basify to a pH of 8.0 with an aqueous ammonia solution. Extract the product three times with dichloromethane (50 mL each). Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain **thiomorpholine 1,1-dioxide**.[4]

## Synthesis of Thiomorpholine 1,1-Dioxide Hydrochloride

The hydrochloride salt is often preferred for its improved solubility and stability.

Detailed Methodology: Dissolve tert-butyl 1,1-dioxothiomorpholine-4-carboxylate (2.03 g, 8.63 mmol) in a solvent mixture of 10% hydrochloric acid in methanol (20 mL) and tetrahydrofuran (20 mL). Slowly add concentrated hydrochloric acid (4.0 mL) to the reaction system while stirring at room temperature. Continue stirring at room temperature for 3 hours. After the reaction is complete, remove the solvent by concentration under reduced pressure. To the resulting solid, add methanol (20 mL), tetrahydrofuran (20 mL), and concentrated hydrochloric acid (4.0 mL), followed by water (10 mL) to ensure complete dissolution. Stir this solution at



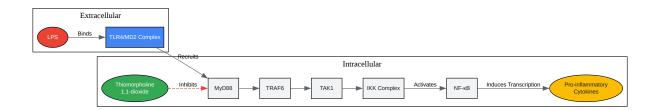
room temperature for 1 hour. Concentrate the solvent again under reduced pressure. Suspend the resulting crystals in methanol, filter, wash with methanol, and dry under ventilated conditions to give **thiomorpholine 1,1-dioxide** hydrochloride as colorless crystals.

### **Biological Activity and Mechanism of Action**

**Thiomorpholine 1,1-dioxide** and its derivatives have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. A primary mechanism underlying its anti-inflammatory properties is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

#### **Inhibition of the TLR4 Signaling Pathway**

TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. **Thiomorpholine 1,1-dioxide** has been shown to inhibit this pathway, thereby reducing the inflammatory response.



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Caption: Simplified diagram of the TLR4 signaling pathway and the inhibitory action of **thiomorpholine 1,1-dioxide**.



## Quantitative Biological Data of Thiomorpholine Derivatives

While specific quantitative data such as  $IC_{50}$  or MIC values for the parent **thiomorpholine 1,1-dioxide** are not readily available in the reviewed scientific literature, numerous studies have reported potent activity for its derivatives. The data presented below is for these derivatives and illustrates the potential of the thiomorpholine scaffold.

Table 1: Antimicrobial Activity of a Thiomorpholine Derivative

Microorganism	MIC (μg/mL) of 1-chloro-2- isocyanatoethane derivative
Staphylococcus aureus (ATCC 25923)	64

Data extracted from a study on thiomorpholine derivatives, not the parent compound.[2]

It is important to note that in the same study, the thiomorpholine derivative showed no activity against the tested Gram-negative organisms.[2]

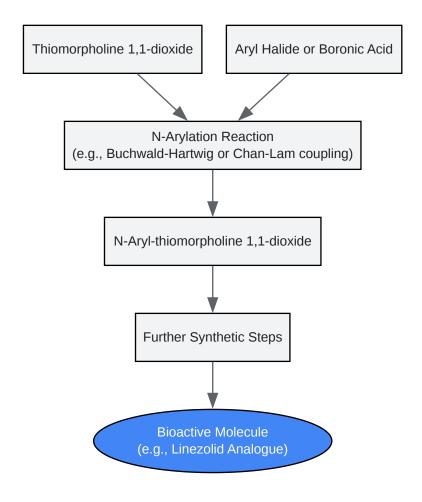
### **Applications in Organic Synthesis**

**Thiomorpholine 1,1-dioxide** is a versatile building block for the synthesis of more complex, biologically active molecules. Its secondary amine can be readily functionalized, and the sulfone group can influence the chemical properties of the resulting compounds.

#### **Use in the Synthesis of Antibacterial Agents**

One notable application is in the synthesis of analogues of the antibiotic linezolid, where the morpholine ring is replaced by **thiomorpholine 1,1-dioxide**. This modification can alter the pharmacokinetic and pharmacodynamic properties of the drug.





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Caption: General synthetic scheme for the utilization of **thiomorpholine 1,1-dioxide** as a building block.

Representative Experimental Protocol (General Procedure for N-Arylation): A detailed, specific protocol starting from **thiomorpholine 1,1-dioxide** for the synthesis of a linezolid analogue was not found in the reviewed literature. However, a general procedure for the N-arylation of similar heterocyclic amines is as follows:

To a reaction vessel containing a suitable solvent (e.g., toluene or dioxane), add **thiomorpholine 1,1-dioxide**, an aryl halide (e.g., aryl bromide or iodide) or an arylboronic acid, a palladium or copper catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or Cul), a suitable ligand (e.g., a phosphine ligand for palladium catalysis), and a base (e.g., Cs<sub>2</sub>CO<sub>3</sub> or K<sub>3</sub>PO<sub>4</sub>). The reaction mixture is typically heated under an inert atmosphere for several hours until completion, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by filtration, extraction, and purification by column chromatography to yield the N-arylated product.



#### Conclusion

**Thiomorpholine 1,1-dioxide** is a chemically stable and synthetically versatile scaffold with significant potential in drug discovery and development. Its role as an inhibitor of the TLR4 signaling pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. While quantitative biological data for the parent compound remains elusive in publicly available literature, the potent activities of its derivatives underscore the importance of this chemical motif. The synthetic protocols provided herein offer a foundation for researchers to access and further explore the chemical and biological properties of **thiomorpholine 1,1-dioxide** and its analogues. Future research focused on the quantitative biological evaluation of the parent compound and the development of novel synthetic methodologies for its functionalization will undoubtedly expand its applications in science and medicine.

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- To cite this document: BenchChem. ["thiomorpholine 1,1-dioxide chemical structure and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336332#thiomorpholine-1-1-dioxide-chemical-structure-and-iupac-name]

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